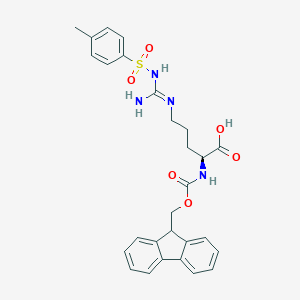

Fmoc-Arg(Tos)-OH

Description

Role as a Protected Arginine Building Block

In the realm of peptide science, the synthesis of peptides with specific sequences is a cornerstone of research and development. The most prevalent method for this is Solid-Phase Peptide Synthesis (SPPS), a technique that builds a peptide chain sequentially while it is anchored to a solid support. nih.gov The amino acid arginine, with its strongly basic guanidino group in the side chain, presents unique challenges in this process. nih.gov

The guanidino group must be protected to prevent undesirable side reactions and to improve the solubility of the amino acid derivative in the solvents commonly used for SPPS. nih.gov Fmoc-Arg(Tos)-OH serves as a protected building block for introducing arginine into a peptide sequence within the Fmoc/tBu (tert-butyl) SPPS strategy. ontosight.ainih.gov The Fmoc group on the alpha-amino position acts as a temporary protecting group, which is stable under acidic conditions but can be selectively removed by a base, typically piperidine (B6355638), to allow for the next amino acid to be coupled. nih.gov

The tosyl (Tos) group, a sulfonyl-type protection, shields the nucleophilic guanidino group of the arginine side chain. ontosight.ai This protection is stable throughout the iterative cycles of Fmoc deprotection and coupling. At the end of the synthesis, the Tos group is removed during the final cleavage step, which involves treating the peptide-resin with a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). mdpi.compeptide.com

Historical Context of Arginine Protection in Solid-Phase Peptide Synthesis (SPPS)

The challenge of effectively protecting the arginine side chain has been a significant focus in the evolution of peptide synthesis. The choice of protecting group is critical, as it must be stable during peptide chain assembly but readily removable at the final stage without damaging the newly formed peptide. nih.gov

The use of the tosyl (Tos) group for arginine protection has its origins in the earlier Boc (tert-butoxycarbonyl) chemistry for SPPS. mdpi.compeptide.com In this strategy, Boc-Arg(Tos)-OH was a common reagent, with the Tos group being cleaved by strong acids like HF. peptide.com With the advent of the milder and more orthogonal Fmoc/tBu strategy, the search for suitable arginine protecting groups continued. nih.gov

Initially, derivatives like Fmoc-Arg(Mtr)-OH (Mtr for 4-methoxy-2,3,6-trimethylphenylsulfonyl) were developed. mdpi.com The Mtr group is more acid-labile than Tos and can be removed with trifluoroacetic acid (TFA), the same reagent used for cleaving most other side-chain protecting groups and the peptide from the resin in Fmoc SPPS. mdpi.compeptide.com However, its removal often requires prolonged exposure to neat TFA with scavengers. mdpi.com

Further research led to the development of the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and subsequently the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups. nih.govpeptide.com The Pbf group, in particular, became widely adopted in Fmoc SPPS because it is more labile than Mtr and can be cleaved under standard TFA conditions, typically within a few hours. nih.gov Despite its prevalence, Fmoc-Arg(Pbf)-OH is associated with drawbacks such as high cost and the potential for δ-lactam formation, a significant side reaction during the coupling of arginine. nih.gov

Other protecting groups like nitro (NO₂) have also been explored. nih.govmdpi.com While the NO₂ group, one of the earliest used in solution chemistry, effectively prevents δ-lactam formation, its removal typically requires catalytic hydrogenation, which can be problematic for peptides containing other sensitive residues like tryptophan or cysteine. nih.govpeptide.com The historical development of these various protecting groups highlights the ongoing effort to optimize the incorporation of arginine in SPPS, balancing stability, ease of removal, and the prevention of side reactions.

Structure

3D Structure

Properties

IUPAC Name |

5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRARHJPRLAGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101003842 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-N~5~-[N-(4-methylbenzene-1-sulfonyl)carbamimidoyl]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83792-47-6 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-N~5~-[N-(4-methylbenzene-1-sulfonyl)carbamimidoyl]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies in Solid Phase Peptide Synthesis Spps Utilizing Fmoc Arg Tos Oh

Fmoc/tBu Strategy and Fmoc-Arg(Tos)-OH Integration

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise construction of peptide chains on an insoluble polymer support. peptide.comaltabioscience.com The most prevalent methodology is the Fmoc/tBu strategy, which relies on an orthogonal protection scheme. peptide.comnih.gov In this approach, the temporary Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups, typically derived from tert-butanol (tBu) or the trityl (Trt) group. peptide.com This orthogonality is critical, as it allows for the selective removal of the Nα-Fmoc group at each cycle of amino acid addition without affecting the side-chain protectors, which remain intact until the final cleavage step. peptide.comnih.gov

The integration of this compound into this strategy involves utilizing the tosyl (Tos) group for the protection of the arginine side-chain's guanidinium (B1211019) function. The Tos group is a robust, electron-withdrawing sulfonyl group that effectively masks the nucleophilicity of the guanidinium side chain, preventing side reactions during synthesis. However, the selection of the Tos group presents specific challenges, particularly concerning the final deprotection step, which distinguishes it from more commonly used arginine protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). peptide.comnih.gov

Nα-Fmoc Deprotection Mechanisms and Kinetics

The removal of the Nα-Fmoc protecting group is a critical step performed at the beginning of each coupling cycle in SPPS. The mechanism is a base-catalyzed β-elimination. peptide.comnih.gov A secondary amine, most commonly piperidine (B6355638) in a 20% solution with N,N-dimethylformamide (DMF), acts as the base. altabioscience.comresearchgate.net

The process occurs in two main steps:

Proton Abstraction: The base abstracts the acidic proton on the C9 carbon of the fluorenyl ring system. nih.govluxembourg-bio.com

β-Elimination: This abstraction leads to a β-elimination reaction, which releases the free Nα-amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). peptide.comnih.gov

The dibenzofulvene intermediate is a reactive electrophile that can undergo Michael addition with the newly liberated amine of the peptide chain, leading to an irreversible side reaction. peptide.com The excess piperidine present in the deprotection solution serves a dual purpose: acting as the base and trapping the DBF byproduct to form a stable and soluble adduct, which is then washed away. peptide.comaltabioscience.com

The kinetics of Fmoc deprotection are generally rapid, often completing within minutes. luxembourg-bio.com However, the reaction rate can be influenced by factors such as steric hindrance around the amino acid residue and the formation of secondary structures within the growing peptide chain, which can slow down the process. peptide.comluxembourg-bio.com In cases of slow or incomplete deprotection, stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with a small amount of piperidine to act as a DBF scavenger. peptide.com The progress of the deprotection can be monitored in real-time by UV spectroscopy, as the cleaved piperidine-dibenzofulvene adduct has a strong UV absorbance. altabioscience.comiris-biotech.de

| Reagent | Typical Concentration | Mechanism | Key Role | Typical Reaction Time |

|---|---|---|---|---|

| Piperidine | 20-30% in DMF | Base-catalyzed β-elimination | Base and Dibenzofulvene Scavenger | 2 x 1-5 minutes |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-10% in DMF | Stronger base for β-elimination | Accelerates deprotection for hindered residues | Variable; often used with piperidine |

Side-Chain Deprotection Considerations for the Tosyl Group

While the Fmoc group is removed with a base, the side-chain protecting groups in the Fmoc/tBu strategy are removed during the final step where the completed peptide is cleaved from the resin. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). altabioscience.com The choice of the arginine side-chain protecting group is critical as it must be stable to the repeated basic treatments for Fmoc removal but cleavable by acid at the end of the synthesis.

The tosyl (Tos) group is a very stable protecting group, a characteristic inherited from its widespread use in Boc-based SPPS. In that context, it is typically removed by very strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comnih.gov This presents a significant consideration for its use in a standard Fmoc/tBu strategy, where final cleavage is performed with milder TFA-based cocktails.

The Tos group is significantly more stable to acid than Pbf or Pmc groups, which are specifically designed for Fmoc-SPPS and are readily cleaved by standard 95% TFA solutions within a few hours. peptide.compeptide.comsigmaaldrich.com Complete removal of the Tos group requires harsher conditions than those used for tBu-based groups. This often necessitates the use of strong acids like HF or TFMSA, which are less compatible with the equipment and safety protocols of many labs set up for standard Fmoc chemistry. peptide.com The use of TFA alone may lead to incomplete deprotection of the Arg(Tos) residue, especially in longer or multiple-arginine sequences. peptide.com Therefore, when integrating this compound, the final cleavage and deprotection protocol must be specifically adapted to ensure complete removal of the Tos group, a step that deviates from the standard mild cleavage conditions of the Fmoc/tBu strategy.

| Arginine Protecting Group | Typical Cleavage Reagent | Compatibility with Fmoc/tBu Strategy | Comments |

|---|---|---|---|

| Tosyl (Tos) | HF, TFMSA | Requires harsher cleavage conditions than standard TFA. | Very stable; incomplete cleavage with TFA alone is a risk. peptide.comnih.gov |

| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | 95% TFA | High | Standard choice for Fmoc-SPPS due to high TFA lability. peptide.comsigmaaldrich.com |

| Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | 95% TFA | High | More acid-labile than Mtr but less so than Pbf. peptide.com |

| Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) | TFA/Thioanisole (B89551) | Moderate | Requires prolonged cleavage times (up to 24 hours) and scavengers. peptide.comsigmaaldrich.com |

Coupling Strategies and Reagent Optimization

Following the removal of the Nα-Fmoc group, the next amino acid in the sequence is introduced through a coupling reaction, forming a new peptide bond. The efficiency of this step is paramount to obtaining a high yield of the desired full-length peptide. The carboxyl group of the incoming Fmoc-amino acid must be activated to facilitate the reaction with the free amine on the peptide-resin. luxembourg-bio.com

Standard Carbodiimide-Based Coupling (e.g., DIC/OxymaPure)

Carbodiimides are a class of highly effective activating agents for forming peptide bonds. google.com N,N'-Diisopropylcarbodiimide (DIC), a liquid-phase carbodiimide, is frequently used. The reaction mechanism involves the carbodiimide reacting with the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate. google.com This intermediate can then react with the N-terminal amine of the peptide chain to form the peptide bond.

However, the O-acylisourea intermediate is unstable and can undergo side reactions, including rearrangement to an unreactive N-acylurea or racemization of the amino acid. bachem.com To mitigate these side reactions and improve coupling efficiency, an activating additive is almost always used. Ethyl 2-cyano-2-(hydroxyimino)acetate, known as OxymaPure® (or simply Oxyma), has emerged as a superior alternative to traditional additives like 1-hydroxybenzotriazole (HOBt). researchgate.netoxymapure.com

When used with DIC, Oxyma reacts with the O-acylisourea intermediate to form a more stable and highly reactive Oxyma-ester. luxembourg-bio.comoxymapure.com This active ester then undergoes aminolysis with the peptide's free amine, efficiently forming the peptide bond with minimal risk of racemization. oxymapure.comnih.gov The combination of DIC/Oxyma is known for its high coupling efficiency, suppression of side reactions, and is compatible with automated synthesis, including at elevated temperatures. researchgate.netoxymapure.com

Impact of Reaction Conditions (e.g., Temperature, Excess Reagents) on Coupling Efficiency

To drive the coupling reaction to completion, it is standard practice to use an excess of the protected amino acid and the coupling reagents. chempep.com Typically, a 1.5 to 4-fold molar excess relative to the free amine sites on the resin is employed. justia.com This ensures that the concentration of the activated amino acid is high, maximizing the rate of the desired acylation reaction.

Temperature also plays a crucial role. While many couplings are performed at room temperature, applying heat can significantly accelerate the reaction rate and overcome challenges associated with "difficult couplings," which can be caused by steric hindrance or peptide aggregation. google.comresearchgate.net High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS) protocols have demonstrated that performing carbodiimide-based couplings at elevated temperatures (e.g., 70-90°C) can reduce reaction times to just a few minutes without a significant increase in epimerization, particularly when performed in the absence of a base. google.comjustia.com

The optimal conditions depend on the specific amino acid being coupled. For bulky residues like this compound, a combination of reagent excess and elevated temperature may be necessary to achieve complete and efficient coupling. researchgate.net However, it is important to note that prolonged exposure of activated arginine derivatives to reaction conditions can lead to δ-lactam formation, an intramolecular cyclization side reaction that renders the amino acid unreactive. nih.govacs.org Therefore, reaction times and conditions must be carefully optimized to favor peptide bond formation over this side reaction. acs.org

Capping Procedures to Minimize Deletion Sequences

Even under optimized conditions, a small fraction of the N-terminal amines on the peptide-resin may fail to react during the coupling step. If these unreacted sites are not addressed, they will react in the subsequent coupling cycle, leading to the formation of "deletion sequences"—peptides that are missing one or more amino acid residues. nih.gov These deletion sequences are often difficult to separate from the target peptide during purification.

To prevent this, a "capping" step is often introduced after the coupling reaction. Capping involves treating the resin with a highly reactive acylating agent to permanently block any unreacted amines. iris-biotech.de The most common capping reagent is acetic anhydride, often used in combination with a base such as N,N-diisopropylethylamine (DIPEA) or in a pre-mixed capping solution. nih.gov The acetyl group rapidly and irreversibly acylates the free amines, rendering them unable to participate in future coupling reactions. The resulting N-acetylated, truncated peptides are chemically distinct from the full-length product and are generally easier to remove during the final purification process. iris-biotech.denih.gov

Influence of this compound Purity on Peptide Synthesis Outcomes

Several types of impurities can be present in Fmoc-amino acid preparations and negatively impact peptide synthesis:

Amino Acid-Related Impurities: Side reactions during the introduction of the Fmoc group can lead to impurities like Fmoc-β-Ala-OH or dipeptides (Fmoc-Xaa-Xaa-OH). nih.gov These can be incorporated into the growing peptide chain, resulting in incorrect sequences.

Enantiomeric Impurities: The presence of the D-enantiomer in a preparation of an L-amino acid derivative will lead to the incorporation of the incorrect stereoisomer into the peptide. Standard HPLC analysis of the final peptide may not separate these diastereomeric impurities, affecting the peptide's biological activity. sigmaaldrich.com

Free Amino Acid: Unprotected amino acid in the Fmoc-amino acid bottle can lead to the double insertion of that amino acid into the peptide sequence. nih.gov

Acetic Acid: Contamination with acetic acid is particularly detrimental. Acetic acid is highly reactive and can cap the growing peptide chain, leading to truncated sequences. sigmaaldrich.comnih.gov Because of its low molecular weight, even a small percentage by weight can represent a significant molar excess, potentially causing substantial termination in each coupling cycle. sigmaaldrich.com

A study on the synthesis of Glucagon, a 29-amino acid peptide, demonstrated a significant improvement in crude peptide purity by first purifying the commercial Fmoc-amino acids. The purity of the crude peptide increased by over 15% when synthesized with purified amino acids compared to using the materials as received. ajpamc.com This highlights the direct correlation between the purity of building blocks like this compound and the quality of the final peptide product. ajpamc.com

Table 1: Impact of Fmoc-Amino Acid Purity on Peptide Synthesis

| Purity Parameter | Potential Impurity | Effect on Peptide Synthesis Outcome |

|---|---|---|

| Chemical Purity | Related amino acid derivatives (e.g., dipeptides) | Incorporation of incorrect sequences, difficult purification. nih.gov |

| Enantiomeric Purity | D-isomer | Formation of diastereomeric peptides, potentially altered biological activity. sigmaaldrich.com |

| Free Amino Acid Content | Unprotected amino acid | Double insertion of the amino acid into the peptide chain. nih.gov |

| Residual Reagents | Acetic Acid | Chain termination (capping), leading to truncated peptide sequences. sigmaaldrich.com |

Solvent Systems in SPPS with this compound

The choice of solvent is crucial in SPPS as it must effectively solvate the reagents, swell the solid support resin, and facilitate reaction kinetics.

N,N-Dimethylformamide (DMF) has traditionally been the solvent of choice for Fmoc-based SPPS due to its excellent solvating properties for protected amino acids and coupling reagents, as well as its ability to swell the commonly used polystyrene-based resins. researchgate.netfigshare.comlu.se N-Methyl-2-pyrrolidone (NMP) is another polar aprotic solvent frequently used, particularly when aggregation issues are encountered, as it can be more effective at disrupting secondary structures. lu.se Both solvents are compatible with the entire SPPS workflow, including the coupling of this compound and the piperidine-mediated Fmoc deprotection steps. altabioscience.comuci.edu

While effective, solvents like DMF and NMP are facing increasing regulatory scrutiny, prompting research into greener alternatives. lu.sersc.orgnih.gov However, some potential replacement solvents exhibit higher viscosity, which poses significant challenges in SPPS. researchgate.netrsc.org

High viscosity can impede the diffusion of reagents into the pores of the resin beads, leading to slower and incomplete coupling and deprotection reactions. researchgate.netnih.gov This can result in a higher incidence of deletion sequences. Furthermore, viscous solvents make the washing steps less efficient, as it is more difficult to remove excess reagents and by-products from the resin. This can be particularly problematic during automated synthesis where precise fluid handling is required. nih.gov For certain amino acids, high viscosity solvents have been linked to specific side reactions; for instance, the use of N-butylpyrrolidinone (NBP), a greener solvent with higher viscosity, has been associated with an increased risk of arginine lactamization. rsc.org

Table 2: Comparison of Solvents Used in SPPS

| Solvent | Key Properties | Advantages in SPPS | Challenges |

|---|---|---|---|

| DMF (N,N-Dimethylformamide) | Polar aprotic, good resin swelling | Excellent solubilization of reagents, well-established protocols. lu.se | Reproductive toxicity concerns. lu.se |

| NMP (N-Methyl-2-pyrrolidone) | Polar aprotic, strong solubilizer | Effective at disrupting peptide aggregation. lu.se | Reproductive toxicity concerns. lu.se |

| NBP (N-Butylpyrrolidinone) | Higher viscosity, greener alternative | Reduced environmental and health impact. | High viscosity can lead to side reactions like Arg-lactamization. rsc.org |

| DMM (Dipropyleneglycol Dimethylether) | Slightly higher viscosity than DMF, higher boiling point | Considered a green solvent with low toxicity. nih.gov | Higher viscosity can be a challenge for filtration steps. nih.gov |

Automation in SPPS with this compound

The principles of Fmoc chemistry are well-suited for automation, which has become standard practice in peptide synthesis for both research and industrial applications. altabioscience.com

Automated peptide synthesizers perform the repetitive cycles of deprotection, washing, and coupling required for peptide chain elongation. These instruments are designed to handle the standard reagents used in Fmoc-SPPS, including solutions of protected amino acids like this compound, activating agents, and deprotection solutions. nih.gov The use of automation ensures consistency between cycles and reduces the potential for human error, which is particularly valuable for the synthesis of long or complex peptides. Synthesizers like the Pioneer Peptide Synthesizer utilize Fmoc chemistry and have been employed to produce complex peptides where Fmoc-protected arginine derivatives are incorporated. nih.gov

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) is an advancement that utilizes microwave energy to accelerate the rates of both the coupling and Fmoc deprotection steps. sigmaaldrich.cnnih.gov This technology can significantly shorten synthesis cycle times; for example, a coupling reaction that might take 25 minutes conventionally could be completed in 5 minutes with microwave heating. sigmaaldrich.cnnih.gov

The application of microwave energy can be particularly beneficial for "difficult sequences" that are prone to aggregation, as the rapid heating can help to disrupt intermolecular hydrogen bonding. sigmaaldrich.cn However, the coupling of sterically hindered amino acids or specific residues like arginine can still present challenges. Studies have shown that the coupling of Fmoc-Arg(Pbf)-OH, a derivative with a different but also bulky side-chain protecting group, can be incomplete even with microwave assistance, sometimes requiring double-coupling protocols to achieve satisfactory incorporation. sigmaaldrich.cn The high energy input must be carefully controlled to avoid side reactions, such as racemization, especially with sensitive amino acids. nih.govnih.gov Optimized methods and, in some cases, the use of pseudoproline dipeptides are employed to mitigate these issues and harness the full potential of MW-SPPS for producing high-purity peptides efficiently. sigmaaldrich.cn

Table 3: Comparison of Conventional and Microwave-Assisted SPPS

| Parameter | Conventional SPPS (Ambient Temperature) | Microwave-Assisted SPPS (MW-SPPS) |

|---|---|---|

| Typical Coupling Time | ~25-60 minutes | ~5 minutes sigmaaldrich.cnnih.gov |

| Typical Deprotection Time | ~15-20 minutes | ~3 minutes nih.gov |

| Efficiency | Can be slow, especially for difficult sequences. | Higher reaction rates, can overcome aggregation. sigmaaldrich.cn |

| Challenges | Long synthesis times, potential for aggregation. frontiersin.org | Potential for side reactions (e.g., racemization) if not optimized, difficult couplings may still require special protocols. sigmaaldrich.cnnih.gov |

Protecting Group Chemistry of Arginine in Spps: a Comparative Academic Analysis

Overview of Guanidino Protecting Groups for Arginine

The guanidino group of arginine is highly nucleophilic and requires protection to avoid side reactions during peptide synthesis. springernature.comug.edu.pl These side reactions can include the formation of ornithine and δ-lactam, which can complicate purification and reduce the yield of the target peptide. ug.edu.plnih.gov

Importance of Guanidine (B92328) Protection in Peptide Synthesis

The primary role of protecting the guanidine function of arginine is to prevent its participation in undesirable chemical transformations during the stepwise assembly of the peptide chain. springernature.com The basicity of the guanidinium (B1211019) group (pKa ≈ 12.5) means it is protonated under most physiological and synthesis conditions. nih.govmdpi.com However, even partial deprotonation can lead to a nucleophilic species that can interfere with coupling reactions. ug.edu.pl Furthermore, protection enhances the solubility of the arginine derivative in the organic solvents commonly used in SPPS. nih.gov

Orthogonality Principles in Protecting Group Selection

A cornerstone of modern peptide synthesis is the principle of orthogonality. biosynth.comfiveable.me This concept dictates that the various protecting groups used for the α-amino group, the C-terminal carboxyl group, and the side chains of the amino acids must be removable under distinct chemical conditions. fiveable.meiris-biotech.de This allows for the selective deprotection of one functional group without affecting the others, which is crucial for the controlled, stepwise elongation of the peptide chain. biosynth.comfiveable.me

Comparative Analysis of Fmoc-Arg(Tos)-OH with Alternative Arginine Derivatives

This compound is a derivative where the α-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain guanidino group is protected by the tosyl (Tos) group. ontosight.ai This protecting group combination is primarily of historical interest and less commonly used in modern Fmoc-based SPPS due to the harsh conditions required for Tos group removal.

Tosyl (Tos) Protecting Group in Boc Chemistry (Boc-Arg(Tos)-OH)

The tosyl protecting group is more frequently associated with the Boc/Bzl strategy for peptide synthesis, where Boc-Arg(Tos)-OH is a common building block. iris-biotech.depeptide.com The Tos group is stable to the milder acidic conditions used for the repetitive removal of the N-terminal Boc group (e.g., trifluoroacetic acid, TFA). nih.gov

The removal of the tosyl group from the arginine side chain is a critical step in the final deprotection of the peptide. This typically requires strong acids. researchgate.net

Hydrogen Fluoride (B91410) (HF): Anhydrous hydrogen fluoride is a highly effective but hazardous reagent for cleaving the Tos group and releasing the peptide from the resin in Boc-SPPS. nih.govuq.edu.au The cleavage reaction is usually performed at temperatures between -5 °C and 0 °C for up to two hours for peptides containing Arg(Tos). nih.govsigmaaldrich.compeptide.com

Trifluoromethanesulfonic Acid (TFMSA): TFMSA is another strong acid that can be used as an alternative to HF, mitigating some of the safety concerns associated with HF. sigmaaldrich.com However, complete deprotection of Arg(Tos) with TFMSA can be challenging and may require the presence of scavengers like thioanisole (B89551). peptide.comrsc.org The reaction is often carried out in TFA at room temperature for an extended period. rsc.org

| Cleavage Reagent | Typical Conditions | Notes |

| Hydrogen Fluoride (HF) | -5°C to 0°C, up to 2 hours | Highly effective but requires specialized, corrosion-resistant apparatus. nih.govsigmaaldrich.com |

| Trifluoromethanesulfonic Acid (TFMSA) | Room temperature, extended time (e.g., 90 min to 23 h) | Less hazardous than HF but may require scavengers for efficient cleavage. sigmaaldrich.comrsc.org |

During the acidic cleavage of the Tos group, the released tosyl cation can be a reactive electrophile. A significant side reaction is the modification of sensitive amino acid residues, particularly the indole (B1671886) ring of tryptophan. peptide.com

To prevent this unwanted modification, "scavengers" are added to the cleavage cocktail. These are nucleophilic species that can trap the reactive carbocations and other electrophiles generated during deprotection. peptide.com For the prevention of tryptophan modification by the released tosyl group, thioanisole is a commonly used scavenger. peptide.com In some cases, protecting the indole nitrogen of tryptophan with a formyl group (CHO) can also mitigate this side reaction. peptide.com

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, target peptides. For the incorporation of arginine, a trifunctional amino acid, the protection of its highly basic guanidino side chain is a critical consideration. This article provides a comparative academic analysis of several key sulfonyl-based protecting groups for the arginine side chain, focusing on their chemical properties and performance in Fmoc-based SPPS.

2 Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) Protecting Group (Fmoc-Arg(Pbf)-OH)

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become a widely adopted standard for arginine side-chain protection in Fmoc SPPS since its introduction. Its popularity stems from a favorable balance between stability during the synthetic steps and its efficient removal during the final cleavage from the resin.

1 Acid-Lability and Deprotection Kinetics (e.g., TFA cleavage)

The Pbf group is characterized by its acid lability, allowing for its removal under strong acidic conditions, typically with trifluoroacetic acid (TFA). chempep.com Complete cleavage of the Pbf group is generally achieved within 1 to 2 hours using a 90-95% TFA solution. However, the deprotection kinetics can be influenced by the peptide sequence; peptides containing multiple arginine residues may necessitate longer cleavage times to ensure complete removal.

The five-membered ring within the Pbf structure contributes to its enhanced lability compared to older protecting groups like Pmc. nih.gov This increased lability is advantageous as it reduces the exposure time of the peptide to harsh acidic conditions, which can be particularly beneficial for sequences containing acid-sensitive residues. For instance, in the synthesis of a tryptophan-containing peptide, using Fmoc-Arg(Pbf)-OH resulted in a 69% yield of the desired peptide after a 3-hour TFA treatment, compared to only 46% when Fmoc-Arg(Pmc)-OH was used. peptide.com This highlights the Pbf group's role in minimizing side reactions like the alkylation of tryptophan residues. peptide.com

It is important to note that while effective, the strong acidic conditions required for Pbf removal may not be suitable for all synthetic strategies, especially those involving peptides with other acid-sensitive modifications. chempep.com

2 Steric Hindrance and Coupling Challenges

One of the significant challenges associated with Fmoc-Arg(Pbf)-OH is its propensity to form an inactive δ-lactam. rsc.org This intramolecular cyclization is a non-productive side reaction that consumes the activated amino acid, thereby lowering the coupling efficiency. nih.gov Studies have shown that the formation of δ-lactam can be significant, leading to reduced yields and the generation of impurities. mdpi.com For example, in one study, the formation of δ-lactam from Fmoc-Arg(Pbf)-OH was observed to be four times greater than that from an alternative, the NO2-protected analogue, after 30 minutes. mdpi.com

To mitigate these coupling challenges, various strategies have been developed. These include the use of more potent coupling reagents, such as HATU or PyBOP, and optimizing reaction conditions like temperature and solvent systems. chempep.comiris-biotech.de For instance, using N-butylpyrrolidinone (NBP) as a solvent and elevating the temperature to 45°C has been shown to improve coupling efficiency. csic.es Microwave-assisted SPPS has also emerged as a valuable technique to enhance the incorporation of Fmoc-Arg(Pbf)-OH, reducing reaction times and improving yields, particularly in arginine-rich sequences. chempep.com

3 Cost-Benefit Analysis in Industrial Scale Synthesis

From an industrial perspective, the cost of raw materials is a critical factor. Fmoc-Arg(Pbf)-OH is recognized as one of the most expensive protected amino acids used in SPPS. nih.govmdpi.com The high cost is primarily attributed to the complex multi-step synthesis of the Pbf protecting group itself. For example, on a 100-gram scale, the cost of Fmoc-Arg(Pbf)-OH can be approximately ten times higher than that of a simpler protected amino acid like Fmoc-Phe-OH. nih.govmdpi.com

However, the cost must be weighed against the benefits. The reliable performance of the Pbf group, its compatibility with standard Fmoc-SPPS protocols, and its ability to minimize certain side reactions during deprotection contribute to higher purity of the final peptide product. chempep.com This can reduce the downstream costs associated with purification. Efforts to improve the synthesis of Fmoc-Arg(Pbf)-OH, such as using phase-transfer catalysts to increase yields and reduce the amount of expensive reagents like Pbf-Cl, are ongoing to make its use more economically viable on an industrial scale. google.com

3 Methoxy-trimethylphenylsulfonyl (Mtr) Protecting Group (Fmoc-Arg(Mtr)-OH)

The 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group was one of the earlier sulfonyl-based protecting groups developed for arginine side-chain protection in Fmoc SPPS. chempep.comnih.gov

1 Stability and Deprotection Efficiency

The Mtr group is known for its acid lability, allowing for its removal with TFA. peptide.com However, it is less labile than the Pbf and Pmc groups, often requiring prolonged deprotection times, which can be as long as 24 hours in some cases. sigmaaldrich.comthermofisher.com This extended exposure to strong acid can be detrimental, especially for peptides containing sensitive residues. peptide.com When multiple Mtr-protected arginine residues are present in a peptide, complete deprotection can be particularly challenging. peptide.comthermofisher.com The use of scavengers like thioanisole is often necessary during the TFA cleavage to prevent side reactions. peptide.com Due to its lower stability and the harsher conditions required for its removal compared to more modern protecting groups, the use of Fmoc-Arg(Mtr)-OH has become less common in routine SPPS. chempep.com

4 Pentamethylchroman-6-sulfonyl (Pmc) Protecting Group (Fmoc-Arg(Pmc)-OH)

The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is structurally similar to the Pbf group and was a precursor to its development. chempep.com

The Pmc group is also cleaved by TFA, with deprotection times typically ranging from 1 to 3 hours. scientificlabs.iesigmaaldrich.comsigmaaldrich.com While more labile than the Mtr group, it is generally considered less acid-labile than the Pbf group. peptide.com This means that complete removal of the Pmc group may require longer exposure to TFA compared to Pbf, which can be a disadvantage for acid-sensitive peptides.

Similar to Pbf, the Pmc group is bulky and can cause steric hindrance during coupling. chempep.com A significant issue associated with sulfonyl-based protecting groups like Pmc is the potential for the transfer of the protecting group from the arginine side chain to the indole ring of tryptophan residues during TFA deprotection, a side reaction that is sequence-dependent. chempep.com The use of tryptophan with its indole nitrogen protected, for instance with a Boc group (Fmoc-Trp(Boc)-OH), is recommended to mitigate this side reaction when using Fmoc-Arg(Pmc)-OH. scientificlabs.iesigmaaldrich.comsigmaaldrich.com Although Pmc was an improvement over Mtr, the superior acid lability of the Pbf group has led to Pbf becoming the more widely used protecting group in modern Fmoc SPPS.

Interactive Data Tables

Table 1: Comparison of Arginine Protecting Groups

| Protecting Group | Derivative | Key Features | Deprotection Conditions |

|---|---|---|---|

| Pbf | Fmoc-Arg(Pbf)-OH | Widely used, good balance of stability and lability. chempep.com | 1-2 hours with 90-95% TFA. |

| Mtr | Fmoc-Arg(Mtr)-OH | Less commonly used, lower stability. chempep.com | Prolonged TFA treatment (up to 24h). peptide.comsigmaaldrich.com |

| Pmc | Fmoc-Arg(Pmc)-OH | Structurally similar to Pbf, less sterically hindered. chempep.com | 1-3 hours with TFA. scientificlabs.iesigmaaldrich.com |

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| Fmoc-Arg(Pbf)-OH | N-α-Fmoc-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine |

| Fmoc-Arg(Mtr)-OH | N-α-Fmoc-N-g-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine |

| Fmoc-Arg(Pmc)-OH | N-α-Fmoc-N-g-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine |

| TFA | Trifluoroacetic acid |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| NBP | N-butylpyrrolidinone |

| Fmoc-Phe-OH | N-α-Fmoc-L-phenylalanine |

| Pbf-Cl | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride |

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the selection of an appropriate protecting group for the highly basic guanidino function of arginine is critical. The tosyl (Tos) group, an arylsulfonyl-type protection, represents one of the earliest strategies employed. This section provides a focused analysis of this compound, examining its chemical properties, cleavage conditions, and associated side reactions within the context of Fmoc-based SPPS.

Tosyl (Tos) Protecting Group (this compound)

This compound, or Nα-Fmoc-Nω-(4-toluenesulfonyl)-L-arginine, is an arginine derivative where the alpha-amino group is protected by the base-labile Fmoc group, and the side-chain guanidino group is masked by a tosyl group. ontosight.ai This protecting group strategy has its origins in Boc/Bn solid-phase chemistry and was adapted for Fmoc-based approaches. nih.govresearchgate.net

Chemical Properties and Stability

The tosyl group is a robust, electron-withdrawing moiety that significantly reduces the nucleophilicity of the guanidino group it protects. cymitquimica.com This protection is essential to prevent side reactions and to enhance the solubility of the arginine derivative in common SPPS solvents. nih.gov

Acid Stability during Fmoc-SPPS Cleavage Steps

A primary characteristic of the tosyl group is its high stability under the acidic conditions typically used for cleaving other side-chain protecting groups in Fmoc-SPPS, such as those based on tert-butyl (tBu). thieme-connect.detcichemicals.com It is stable to trifluoroacetic acid (TFA), which is routinely used for the final cleavage of the peptide from the resin and removal of many other protecting groups. ug.edu.plthermofisher.com This stability makes it orthogonal to the base-labile Fmoc group, which is removed at each cycle of peptide elongation with a piperidine (B6355638) solution. iris-biotech.de

Guanidino Group Protection and Basicity

The guanidino group of arginine is strongly basic, with a pKa of approximately 12.5, meaning it is protonated under most physiological and synthesis conditions. nih.gov The electron-withdrawing nature of the tosyl group reduces the basicity and nucleophilicity of the guanidino function. However, this protection is not absolute. While it mitigates unwanted acylation, it does not completely prevent the possibility of side reactions such as δ-lactam formation, although this can be minimized by using specific coupling reagents. researchgate.netug.edu.pl

Cleavage from the Arginine Side Chain

The removal of the tosyl group requires harsh acidic conditions, a significant drawback compared to more modern, acid-labile protecting groups like Pbf or Pmc. researchgate.netug.edu.pl

Reagents and Conditions (e.g., HF)

The standard method for cleaving the tosyl group is treatment with strong, hazardous acids such as anhydrous hydrogen fluoride (HF). nih.govug.edu.pl Other strong acids like trifluoromethanesulfonic acid (TFMSA) can also be employed. nih.govug.edu.pl These conditions are significantly harsher than the TFA cocktails used for cleaving more modern arginine derivatives. thermofisher.com The use of HF requires specialized equipment and stringent safety precautions.

Mechanism of Deprotection

Deprotection via strong acids like HF proceeds through an acidolysis mechanism. The acid protonates the sulfonyl group, facilitating the cleavage of the nitrogen-sulfur bond and liberating the free guanidinium group on the arginine side chain.

Associated Side Reactions in SPPS

The use of this compound is associated with several potential side reactions that can impact the purity and yield of the final peptide.

Ornithine Formation

During the harsh acidic cleavage with HF, the guanidino group can be partially or completely lost, leading to the formation of ornithine residues in the peptide sequence. nih.govpeptide.com Ornithine is an amino acid that results from the removal of the guanidino group from arginine. wikipedia.orgwikipedia.org This side reaction, known as deguanidination, represents a significant challenge. researchgate.net

Racemization Risks

While the primary concern for racemization in SPPS is often at the α-carbon of the activated amino acid during coupling, the choice of protecting group can have an influence. nih.gov Histidine and cysteine are particularly prone to racemization. nih.gov Although the tosyl group itself is not directly implicated in increasing racemization for arginine as significantly as for other amino acids like histidine, the harsh final cleavage conditions it necessitates can promote other degradation pathways. oup.com

Tosyl Group Transfer

A notable side reaction during cleavage is the potential for the cleaved tosyl group to modify other susceptible residues in the peptide chain. Tryptophan is particularly vulnerable to modification by the released tosyl cation. peptide.com This can be mitigated by including scavengers, such as thioanisole, in the cleavage cocktail. peptide.com

Other Less Common Arginine Protecting Groups (e.g., Mbs, Adoc)

Beyond the mainstream sulfonyl-based protectors, other groups have been developed, though their application remains limited due to specific drawbacks. Among these are the 4-methoxybenzenesulfonyl (Mbs) and adamantyloxycarbonyl (Adoc) groups.

4-Methoxybenzenesulfonyl (Mbs) The Mbs group is an arylsulfonyl protector, similar in class to the more widely used Tosyl (Tos) group. thieme-connect.de It is characterized by its high stability to trifluoroacetic acid (TFA), the reagent typically used for final cleavage in Fmoc-SPPS. thieme-connect.de This stability necessitates the use of much harsher deprotection conditions. Specifically, removing the Mbs group requires strong acids like methanesulfonic acid or hydrogen fluoride (HF). thieme-connect.degoogle.com Such severe conditions can damage the final peptide, particularly if the sequence contains sensitive amino acid residues like aspartic acid (Asp) and asparagine (Asn), which can lead to the formation of succinimide (B58015) groups. google.com Consequently, Fmoc-Arg(Mbs)-OH is generally considered unsuitable for standard Fmoc/tBu strategies. google.com

Adamantyloxycarbonyl (Adoc) The adamantyloxycarbonyl (Adoc) group offers a different chemical approach, being a urethane-type protecting group derived from a secondary alcohol. wiley-vch.de It is typically used to create a bis-protected arginine derivative, Nα-Fmoc-NG,NG'-bis(adamantyloxycarbonyl)-L-arginine (Fmoc-Arg(Adoc)₂-OH). google.com This complete blockage of the guanidino function was designed to prevent side reactions during synthesis. researchgate.net A key advantage of the Adoc group is that it significantly increases the solubility of arginine-containing peptides in organic solvents. researchgate.net Its cleavage characteristics are similar to the tert-butoxycarbonyl (Boc) group, meaning it is labile to acids like TFA or hydrochloric acid. wiley-vch.deresearchgate.net Despite its advantages, the use of Fmoc-Arg(Adoc)₂-OH is not without issues; it has been shown to be unstable and does not fully prevent the conversion of arginine to ornithine, a significant side reaction. google.comresearchgate.net

| Protecting Group | Abbreviation | Structure Type | Cleavage Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| 4-Methoxybenzenesulfonyl | Mbs | Arylsulfonyl | Very strong acid (e.g., HF, methanesulfonic acid). thieme-connect.degoogle.com | Stable to TFA. thieme-connect.de | Requires harsh cleavage conditions that can damage sensitive peptides. google.com |

| Adamantyloxycarbonyl | Adoc | Urethane | Acid-labile (e.g., TFA, HCl). researchgate.net | Increases solubility in organic solvents. researchgate.net | Does not fully prevent ornithine formation; derivative can be unstable. google.comresearchgate.net |

Side Reactions and Their Mitigation in Fmoc Arg Tos Oh Based Spps

The incorporation of arginine, a strongly basic amino acid, into peptide chains during solid-phase peptide synthesis (SPPS) is often accompanied by a unique set of challenges. The use of Nα-Fmoc-Nω-tosyl-L-arginine (Fmoc-Arg(Tos)-OH) is a classic approach, yet it is not without its complications. This section delves into the primary side reactions encountered when using this derivative and outlines strategies to minimize their occurrence, ensuring the synthesis of high-quality peptides.

Synthetic Routes and Chemical Synthesis of Fmoc Arg Tos Oh Derivatives

Specific Synthetic Approaches for Fmoc-Arg(Boc)2-OH

Fmoc-Arg(Boc)2-OH, also known as Nα-Fmoc-Nω,Nω'-bis(tert-butoxycarbonyl)-L-arginine, is a widely utilized derivative in Fmoc-based SPPS for incorporating arginine residues into peptides google.comacs.orgnih.gov. Its synthesis involves the protection of both the alpha-amino group with the Fmoc moiety and the guanidino group of arginine with two tert-butoxycarbonyl (Boc) groups.

The preparation of Fmoc-Arg(Boc)2-OH typically begins with Fmoc-protected ornithine (Fmoc-Orn·HCl) mdpi.comrsc.org. This is then reacted with guanidylating reagents designed to introduce the di-Boc protected guanidino group. Common guanidylating agents employed for this transformation include N,N′-di-Boc-N′′-triflyguanidine or N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea, often in the presence of a base such as diisopropylethylamine (DIEA) mdpi.comrsc.org. These methods provide the desired Fmoc-Arg(Boc)2-OH derivative in high yields and purity, making it a reliable building block for peptide synthesis rsc.orgnih.gov.

Fmoc-Arg(Boc)2-OH is characterized by its molecular formula C31H40N4O8 and a molecular weight of 596.67 g/mol . It typically presents as a white powder and is available with high purity, often exceeding 90% nih.gov. While its coupling in SPPS can be efficiently achieved using standard activation methods (e.g., PyBOP®, TBTU), longer reaction times may be necessitated due to the steric bulk of the di-Boc protected side chain acs.orgnih.gov.

Guanylation Reactions for Arginine Synthesis

The guanidino group of arginine is highly basic (pKa ~12.5) and prone to side reactions such as deguanidination and δ-lactam formation if left unprotected during peptide synthesis ug.edu.plrsc.orgnih.gov. Therefore, guanidinylation, which involves the introduction and protection of the guanidino moiety, is a critical step in preparing arginine derivatives.

A variety of guanidinylating reagents are available for this purpose, including derivatives of guanidine (B92328) hydrochloride, thiourea, S-methylisothiourea, and pyrazole-1-carboxamidine organic-chemistry.orgmdpi.comacs.org. N,N′-di-Boc-N′′-triflyguanidine is recognized as a particularly efficient reagent for guanidinylation, enabling the introduction of Boc-protected guanidino groups under mild conditions mdpi.comrsc.orgacs.org. The synthesis of Fmoc-Arg(Boc)2-OH specifically utilizes such reagents to install two Boc protecting groups onto the guanidino nitrogens, thereby masking its basicity and reactivity mdpi.comrsc.org. Other protecting groups, such as Cbz, Pbf, Pmc, and Tosyl, are also employed for the guanidino group, each with distinct removal conditions and compatibility profiles mdpi.comrsc.orgnih.govrsc.orgpeptide.com.

Table 2: Common Guanidinylation Reagents and Arginine Protection Strategies

| Guanidinylation Reagent Type | Example Reagent | Protected Guanidino Group | Application in Arginine Synthesis |

| N,N'-di-Boc-N''-triflylguanidine | N,N′-di-Boc-N′′-triflyguanidine | Boc | Guanidinylation of Ornithine |

| N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea | N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea | Boc | Guanidinylation of Ornithine |

| Pyrazole-1-carboxamidine derivatives | N,N′-di-Boc-pyrazole-1-carboxamidine | Boc | Guanidinylation of Ornithine |

| Sulfonyl-type reagents | Pbf, Pmc, Tosyl | Pbf, Pmc, Tosyl | Side-chain protection |

Introduction of Sulfonyl-Protecting Groups (e.g., Tosyl)

The introduction of the tosyl (p-toluenesulfonyl) group onto the guanidino moiety of arginine is a well-established method for side-chain protection in both Boc and Fmoc chemistries peptide.com. Fmoc-Arg(Tos)-OH, chemically known as Nα-Fmoc-Nω-(4-toluenesulfonyl)-L-arginine, is a key derivative where the alpha-amino group is protected by Fmoc and the guanidino group by the tosyl moiety targetmol.comontosight.aipeptide.comchemicalbook.comchemicalbook.comchemblink.com.

The synthesis typically involves the tosylation of the guanidino group of arginine, often after the N-alpha amino group has been protected with Fmoc ontosight.aipeptide.comcapes.gov.br. While specific step-by-step protocols for this compound synthesis are not extensively detailed in the provided snippets, the general approach involves reacting an N-alpha protected arginine derivative with a tosylating agent. In Boc chemistry, Boc-Arg(Tos)-OH is used, with the tosyl group being removed by strong acids like anhydrous HF or trifluoromethanesulfonic acid (TFMSA) during final cleavage nih.govpeptide.com. In Fmoc chemistry, the tosyl group is also acid-labile and is typically removed during the final TFA-mediated cleavage from the resin nih.govpeptide.com. The tosyl group's removal can sometimes lead to side reactions, such as tryptophan alkylation, which can be mitigated by the addition of scavengers like thioanisole (B89551) to the cleavage mixture peptide.com.

This compound serves as a crucial building block in SPPS, contributing to the synthesis of peptides containing arginine residues. Its properties include a molecular formula of C28H30N4O6S and a molecular weight of approximately 550.63 g/mol peptide.comchemicalbook.com. It is generally supplied as a white powder with high purity, often exceeding 95% ontosight.aichemicalbook.comchemicalbook.com.

Analytical and Characterization Techniques in Fmoc Arg Tos Oh Research

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a cornerstone technique for evaluating the purity of Fmoc-Arg(Tos)-OH and for monitoring reactions during its synthesis and subsequent use in peptide synthesis. RP-HPLC separates compounds based on their hydrophobicity, allowing for the quantification of the target compound and the detection of related impurities or byproducts.

Typical analytical methods involve using a C18 stationary phase with a mobile phase gradient, often comprising water and acetonitrile, with a small percentage of trifluoroacetic acid (TFA) to improve peak shape and resolution. Detection is commonly performed using UV absorbance, typically at wavelengths around 214-220 nm, which are sensitive to the peptide backbone and Fmoc group, or at approximately 300 nm, which is characteristic of the dibenzofulvene byproduct formed during Fmoc deprotection rsc.orgnih.govnih.gov.

Research studies and product specifications frequently report purity levels for this compound determined by HPLC. For instance, purity values of ≥95% wuxiapptec.com and ≥98% (by HPLC) are commonly cited for this compound capotchem.cntargetmol.com. HPLC is also indispensable for monitoring the progress of peptide coupling reactions, assessing the efficiency of Fmoc group removal, and analyzing the composition of reaction mixtures to identify potential side products nih.govthermofisher.commdpi.comresearchgate.net.

Table 1: Typical HPLC Analytical Parameters for this compound

| Parameter | Typical Specification/Method | Application |

| Purity (Assay) | ≥95% to ≥98% (HPLC, area%) | Purity assessment |

| Column | C18 reverse-phase column (e.g., Phenomenex C18, Agilent Zorbax C3) | Separation of compound and impurities |

| Mobile Phase | Gradient elution with Acetonitrile/Water, often with 0.1% TFA | Elution and separation of components |

| Detection Wavelength | 214-220 nm (peptide backbone), ~300 nm (Fmoc byproduct) | Quantification and detection |

| Flow Rate | ~0.3-1.0 mL/min | Elution speed |

| Reaction Monitoring | Tracking disappearance of starting material and appearance of product/byproducts over time | Monitoring synthesis and deprotection steps |

Mass Spectrometry (MS) for Identity Confirmation and Byproduct Analysis

Mass Spectrometry (MS) is a critical technique for unequivocally confirming the identity and molecular weight of this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely employed. ESI-MS allows for the direct ionization of the molecule, producing characteristic ions (e.g., protonated molecular ion [M+H]⁺) that can be measured with high accuracy. For this compound, with a molecular weight of approximately 550.63 g/mol wuxiapptec.comnih.govpeptide.com, the expected protonated molecular ion would be around m/z 551.6.

LC-MS combines the separation power of HPLC with the detection capabilities of MS, making it invaluable for analyzing complex reaction mixtures. This hyphenated technique allows for the identification of the main product, as well as any impurities or degradation products formed during synthesis or storage. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of detected ions, researchers can confirm the structure of this compound and identify any unintended modifications or byproducts rsc.orgnih.govacs.org. High-resolution MS can provide accurate mass measurements, further aiding in elemental composition determination and thus, identity confirmation fda.gov.

Table 2: Mass Spectrometry Techniques for this compound

| Technique | Ionization Method | Application | Expected Ion (approx.) |

| ESI-MS | Electrospray Ionization | Molecular weight confirmation, Identity confirmation | [M+H]⁺ ≈ 551.6 Da |

| LC-MS | Electrospray Ionization | Identity confirmation, Purity assessment, Byproduct analysis, Reaction monitoring | Varies based on eluent |

Spectrophotometric Methods for Fmoc Deprotection Kinetics

The Fmoc protecting group is designed to be removed under mild basic conditions, typically using piperidine (B6355638). This deprotection process releases dibenzofulvene (DBF), a molecule that exhibits strong UV absorbance, particularly around 300 nm nih.govnih.govresearchgate.net. Spectrophotometric methods, often coupled with HPLC, can be used to monitor the kinetics of Fmoc deprotection from this compound or similar Fmoc-amino acids.

By tracking the increase in absorbance at ~300 nm over time, researchers can quantify the rate of Fmoc removal. This is crucial for optimizing deprotection conditions in SPPS, ensuring complete removal of the Fmoc group without causing damage to the peptide chain or side-chain protecting groups. Studies on similar Fmoc-protected amino acids, such as Fmoc-Arg(Pbf)-OH, have demonstrated the utility of monitoring the absorbance of DBF to determine deprotection reaction times and efficiencies nih.govnih.govresearchgate.net. These kinetic studies help in establishing optimal reaction parameters for efficient and reproducible peptide synthesis.

Table 3: Spectrophotometric Monitoring of Fmoc Deprotection

| Parameter | Description | Application |

| Principle | Monitoring the release of dibenzofulvene (DBF) upon removal of the Fmoc group. | Quantitative analysis of deprotection rate. |

| Chromophore | Dibenzofulvene (DBF) | Byproduct of Fmoc deprotection. |

| Monitoring Wavelength | Approximately 300 nm | Detection of DBF absorbance. |

| Common Reagent | Piperidine (typically 20% in DMF) | Induces Fmoc removal. |

| Methodology | Measuring absorbance changes over time in reaction aliquots, often coupled with HPLC for peak identification. | Determination of deprotection kinetics, optimization of reaction conditions. |

Future Research Directions and Innovations in Arginine Protection for Peptide Synthesis

Green Chemistry Approaches in Fmoc-Arg(Tos)-OH Synthesis and Utilization

Solid-phase peptide synthesis (SPPS) is notoriously solvent-intensive, which raises significant environmental and cost concerns, particularly at an industrial scale. peptide.comrsc.orgnih.gov A major focus of green chemistry in this field is the reduction of solvent consumption and the replacement of hazardous solvents with more benign alternatives. peptide.comunife.it

Key strategies for greening the use of arginine derivatives include:

Use of Greener Solvents: N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are excellent solvents for SPPS but are classified as hazardous substances. peptide.comnih.gov Research has identified greener alternatives like N-butylpyrrolidone (NBP) and mixtures including dimethyl carbonate (DMC). mdpi.comrsc.org Studies have confirmed the stability of protected arginine derivatives, including Fmoc-Arg(NO₂)-OH and Fmoc-Arg(Pbf)-OH, in NBP, making it a viable green substitute for DMF. mdpi.com The use of unprotected arginine has also been successfully demonstrated in NBP/DMC solvent systems. rsc.org

Strategies for Large-Scale and Industrial Production of Arginine-Containing Peptides

The transition from laboratory-scale synthesis to large-scale industrial production introduces significant challenges, including cost of goods, process efficiency, and scalability. rsc.orgproteogenix.science Arginine-containing peptides are particularly affected due to the high cost of protected arginine derivatives; Fmoc-Arg(Pbf)-OH, for example, can be approximately 10 times more expensive than simpler derivatives like Fmoc-Phe-OH. mdpi.com

Current and future strategies to optimize industrial production include:

Q & A

Basic Research Questions

Q. How does the Tos protecting group in Fmoc-Arg(Tos)-OH influence peptide synthesis efficiency compared to other arginine protecting groups?

- The Tos (tosyl) group provides moderate stability under acidic cleavage conditions but is less labile than Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). For example, Pbf exhibits faster cleavage rates in trifluoroacetic acid (TFA) compared to Tos, reducing side reactions like tryptophan alkylation during deprotection . Analytical HPLC studies show that Tos-protected residues may require longer cleavage times, increasing the risk of side products. Researchers should balance cleavage efficiency and side reaction mitigation when selecting protecting groups .

Q. What solvent systems optimize coupling efficiency for this compound in solid-phase peptide synthesis (SPPS)?

- Polar aprotic solvents like DMF or N-butylpyrrolidinone (NBP) are critical for activating this compound. Studies on Fmoc-Arg(Pbf)-OH suggest NBP enhances coupling efficiency (98% incorporation in DMF vs. <50% in NBP under similar conditions) due to reduced δ-lactam formation, a side reaction that traps the activated amino acid . Pre-conditioning resins with the solvent and using elevated temperatures (45–60°C) can further improve coupling yields .

Q. How can researchers monitor incomplete coupling or side reactions during this compound incorporation?

- Reverse-phase HPLC analysis of reaction supernatants and cleaved peptides is essential. For example, δ-lactam byproducts (inactive derivatives) can be detected via distinct retention times, while mass spectrometry confirms peptide mass discrepancies. In one study, only 92.3% coupling was achieved for Fmoc-Arg(Pbf)-OH despite optimized conditions, highlighting the need for rigorous analytical validation .

Advanced Research Questions

Q. What mechanistic insights explain δ-lactam formation during this compound activation, and how can this be suppressed?

- δ-Lactam forms via intramolecular cyclization of the activated arginine side chain. Kinetic studies on Fmoc-Arg(Pbf)-OH reveal that δ-lactam formation accelerates in solvents like NBP at high temperatures (60°C), consuming up to 50% of the activated species . Strategies to mitigate this include:

- Staged activation : Adding coupling reagents (e.g., DIC/Oxyma) in two steps to reduce free reagent concentration .

- Nucleophile competition : Introducing resin-bound peptides early to divert activation toward coupling rather than cyclization .

Q. How do pseudoproline dipeptides or backbone modifications improve this compound incorporation in sterically hindered sequences?

- Pseudoproline motifs disrupt secondary structures, improving resin accessibility. For example, inserting Ser(ΨMe,Mepro) before arginine residues increased coupling efficiency from <50% to >85% in a challenging hGH-derived peptide . This approach reduces aggregation, enabling better solvent penetration and reagent interaction .

Q. What comparative data exist on Tos vs. Pbf/Mtr groups in minimizing side reactions during TFA-mediated deprotection?

- Cleavage rate hierarchy : Pbf > Pmc > Mtr > Tos in TFA. For instance, Pbf cleavage reduces tryptophan alkylation by 23% compared to Tos under identical conditions .

- Byproduct analysis :

| Protecting Group | TFA Cleavage Time | Trp Alkylation (%) |

|---|---|---|

| Tos | 3–6 hours | ~54% |

| Pbf | 1–2 hours | ~31% |

| Data adapted from Fields et al. (1993) . |

Methodological Recommendations

- Coupling Optimization : Use DMF at 45°C with 1.5 equivalents of DIC/Oxyma for this compound, and monitor via HPLC .

- Deprotection Protocols : Employ scavengers (e.g., thioanisole) with TFA to minimize side reactions during Tos removal .

- Analytical Workflow : Combine HPLC, LC-MS, and MALDI-TOF to detect δ-lactam, des-Arg peptides, and incomplete couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.